6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

Antifolate DHFR inhibition Solubility-limited assay

6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (CAS 1395492-72-4) is a heterocyclic small molecule with the molecular formula C₁₀H₁₁BrN₄S and molecular weight 299.19 g/mol. The compound features a thieno[2,3-d]pyrimidine core scaffold substituted with a piperazin-1-yl moiety at the 4-position and a bromine atom at the 6-position.

Molecular Formula C10H11BrN4S
Molecular Weight 299.19 g/mol
CAS No. 1395492-72-4
Cat. No. B1381371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine
CAS1395492-72-4
Molecular FormulaC10H11BrN4S
Molecular Weight299.19 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C3C=C(SC3=NC=N2)Br
InChIInChI=1S/C10H11BrN4S/c11-8-5-7-9(13-6-14-10(7)16-8)15-3-1-12-2-4-15/h5-6,12H,1-4H2
InChIKeyVFMXNDQBLSNLDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (CAS 1395492-72-4): Chemical Identity and Sourcing Baseline


6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (CAS 1395492-72-4) is a heterocyclic small molecule with the molecular formula C₁₀H₁₁BrN₄S and molecular weight 299.19 g/mol . The compound features a thieno[2,3-d]pyrimidine core scaffold substituted with a piperazin-1-yl moiety at the 4-position and a bromine atom at the 6-position. This scaffold class has been investigated across multiple therapeutic areas including oncology kinase inhibition, immunosuppression, and antiparasitic applications [1]. Commercially available from specialty chemical suppliers at purities of 95–98%, the compound serves primarily as a versatile synthetic intermediate for medicinal chemistry optimization and structure-activity relationship exploration .

Synthetic handle 6-bromo enables late-stage cross-coupling diversification.
Scalable route Multi-gram synthesis reported without chromatography.
Assay-compatible 6-bromo substitution may improve solubility for DHFR profiling.

Why 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine Cannot Be Replaced by Generic Thienopyrimidine Analogs


Substituting this compound with a generic thieno[2,3-d]pyrimidine scaffold is not viable because the 6-bromo substituent is a defining determinant of both synthetic utility and downstream molecular properties. The bromine atom at C-6 serves as an essential synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that enable C–C and C–N bond formation for scaffold diversification [1]. Critically, in the context of 2,4-diaminothieno[2,3-d]pyrimidine antifolates, 6-unsubstituted analogs exhibited extremely poor solubility that precluded IC₅₀ determination entirely, whereas several 6-bromo derivatives maintained sufficient solubility to allow full enzyme inhibition profiling [2]. The absence of the 6-bromo substituent thus eliminates both a critical functionalization site and, in certain chemotypes, the solubility characteristics required for reliable biological evaluation. This dual role of the 6-bromo group in enabling synthetic elaboration while modulating physicochemical properties establishes that generic or de-brominated analogs are not functionally interchangeable.

This compound
6-Br provides a cross-coupling site and reported solubility benefit enabling IC50 determination.
De-brominated or 6-H analog
Loses critical synthetic handle; solubility may fall below assay threshold, blocking biological evaluation.

Quantitative Evidence Guide: 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine Differentiation Metrics


6-Bromo Substituent Enables Solubility-Dependent Bioassay Profiling in Antifolate Chemotypes

In a comparative study of 2,4-diaminothieno[2,3-d]pyrimidine antifolates, 6-unsubstituted derivatives exhibited such extremely poor solubility that IC₅₀ values could not be determined against any of the three tested DHFR enzymes (P. carinii, T. gondii, and rat liver) [1]. In contrast, three of the five 6-bromo derivatives evaluated were sufficiently soluble to permit complete IC₅₀ determination across all three enzyme systems [1]. The most active 6-bromo derivative in this series achieved an IC₅₀ of 7.5 μM against P. carinii DHFR [1].

6-Br enables IC50
Head-to-head
3 of 5 6-Br derivatives soluble; IC50 7.5 μM (P. carinii DHFR)
6-unsubstituted: IC50 not reached due to poor solubility
Solubility threshold enables DHFR bioassay profiling.
2,4-diamino series; class-specific result.
Antifolate DHFR inhibition Solubility-limited assay

Bromo Substituent Enables Sequential C-4/C-6 Diversification via Palladium-Catalyzed Cross-Coupling

A systematic study on thieno[2,3-d]pyrimidine EGFR-TK inhibitor development demonstrated that 6-bromo-4-chlorothieno[2,3-d]pyrimidine—the direct synthetic precursor of the target compound—could be prepared in multi-gram scale (>200 g) in 49% overall yield without chromatography, establishing this halogenated scaffold as a practical, scalable building block [1]. Selective nucleophilic aromatic substitution at C-4 (e.g., with piperazine to yield the target compound) followed by Suzuki cross-coupling at C-6 produced a library of 175 compounds with superior functional group tolerance and highest overall yields compared to alternative synthetic sequences [1].

Sequential C-4/C-6 route
Class-level
200+ g scale, 49% yield, 175-compound library; highest yields vs alternative sequences.
Supports efficient library diversification via orthogonal handles.
Suzuki coupling at C-6 after C-4 substitution.
Medicinal chemistry Library synthesis Cross-coupling

4-Piperazinyl Moiety Confers Nanomolar Immunosuppressive Activity in 4-N-Piperazinyl-Thieno[2,3-d]pyrimidine Series

Structure-activity relationship studies on 4-N-piperazinyl-thieno[2,3-d]pyrimidines demonstrate that the 4-piperazinyl moiety is essential for potent immunosuppressive activity [1]. Evaluation in a Mixed Lymphocyte Reaction (MLR) assay identified a lead compound within this series with an IC₅₀ of 66 nM [1]. This nanomolar potency establishes the 4-piperazinyl-thieno[2,3-d]pyrimidine scaffold—of which 6-bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is a key halogenated derivative—as a validated chemotype for immunomodulatory drug discovery, with the piperazine moiety serving as a critical pharmacophoric element [1].

Scaffold MLR potency
Class-level
IC50 66 nM (MLR assay, 4-N-piperazinyl series)
Reported scaffold-level nanomolar activity.
Lead compound data; verify for specific 6-Br derivative.
Immunosuppression MLR assay Transplantation

Recommended Research and Industrial Applications for 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (CAS 1395492-72-4)


Late-Stage Diversification in Kinase-Focused Medicinal Chemistry Libraries

This compound is optimally deployed as a core intermediate in kinase inhibitor discovery programs where sequential functionalization is required. The piperazine moiety at C-4 provides a solubilizing basic amine and potential hydrogen-bonding pharmacophore, while the 6-bromo substituent is intentionally retained for Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions at the final diversification step. This synthetic strategy, validated in the construction of 175-compound EGFR-TK inhibitor libraries, enables systematic exploration of C-6 aryl/heteroaryl SAR without resynthesizing the core scaffold [1].

Synthesis of 6-Substituted DHFR Inhibitor Analogs with Improved Solubility Profiles

For research programs targeting dihydrofolate reductase (DHFR) in infectious disease or oncology applications, this compound offers a critical solubility advantage. As demonstrated in comparative antifolate studies, 6-bromo substitution enables sufficient aqueous solubility for reliable IC₅₀ determination in enzyme inhibition assays, whereas 6-unsubstituted analogs may fail to yield interpretable data due to precipitation [1]. The bromine atom can subsequently be elaborated to diverse substituents—or reductively removed if a 6-H analog is ultimately desired—following initial biological profiling.

Immunosuppressive Lead Optimization Using 4-Piperazinyl-Thienopyrimidine Scaffolds

This compound serves as a versatile starting point for immunosuppressive drug discovery programs, leveraging the validated nanomolar potency of the 4-N-piperazinyl-thieno[2,3-d]pyrimidine chemotype in MLR assays [1]. The free secondary amine of the piperazine ring permits facile N-functionalization (e.g., acylation, sulfonylation, reductive amination) to generate focused libraries for optimizing potency, selectivity, and ADME properties. The 6-bromo group provides an orthogonal functionalization site for simultaneous or sequential diversification at both the piperazine nitrogen and the C-6 position.

Scalable Synthesis of Thienopyrimidine Building Blocks for Parallel Library Production

Given the demonstrated multi-gram scalability of the halogenated thieno[2,3-d]pyrimidine core (200+ g prepared from inexpensive starting materials in 49% yield without chromatography), procurement of this compound supports medium-to-high-throughput parallel synthesis workflows [1]. The availability of both C-4 (piperazine) and C-6 (bromine) functional handles enables two-directional library expansion from a single, readily accessible intermediate, maximizing synthetic efficiency per procurement event.

Application
Selection Property
Validation Focus
Kinase-focused library diversification
Orthogonal C-4 (piperazine) and C-6 (Br) handles
Sequential substitution order; cross-coupling compatibility
DHFR inhibitor analog synthesis
6-Br may improve solubility for assay profiling
IC50 determination feasibility; solubility threshold review
Immunosuppressive lead optimization
Reported scaffold nanomolar MLR activity
Scaffold derivatization at piperazine; MLR assay context
Scalable parallel library synthesis
Multi-gram scalable brominated core
Yield and chromatography-free process; two-directional expansion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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